ULK-101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ULK-101 is a potent and selective inhibitor of the enzyme Unc-51-like kinase 1 (ULK1), which plays a crucial role in the autophagy pathway. Autophagy is a cellular recycling process that breaks down and reuses cellular components, promoting cell survival during stress conditions. This compound has shown improved potency and selectivity compared to other inhibitors, making it a valuable tool for studying the function of ULK1 and autophagy .
Mechanism of Action
ULK-101, also known as N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide or (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide, is a potent and selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 .
Target of Action
This compound primarily targets ULK1 and ULK2, which are serine/threonine kinases that play a central role in the autophagy pathway . These kinases are essential for the initiation of autophagy, a cellular recycling process that promotes cell survival during times of stress .
Mode of Action
This compound inhibits ULK1 and ULK2 by binding to their adenosine triphosphate (ATP)-binding sites . This binding is coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain . Notably, this compound occupies a hydrophobic pocket associated with the N-terminus of the alpha C-helix . This interaction inhibits the kinase activity of ULK1 and ULK2, thereby suppressing the induction of autophagy and autophagic flux .
Biochemical Pathways
This compound affects the autophagy pathway by inhibiting the activity of ULK1 and ULK2 . These kinases are part of a complex that integrates signals from nutrient-sensing (mTORC1) and energy-sensing (AMPK) pathways . By inhibiting ULK1 and ULK2, this compound disrupts these signaling pathways, leading to the suppression of autophagy . This can have significant effects on cancer cells, particularly those driven by KRAS mutations, which rely on autophagy for survival and growth .
Pharmacokinetics
It is known that this compound has a high potency, with ic50 values of 16 nM and 30 nM for ULK1 and ULK2, respectively . This suggests that this compound has a high affinity for its targets, which could potentially lead to a high bioavailability.
Result of Action
The inhibition of ULK1 and ULK2 by this compound leads to the suppression of autophagy, which can sensitize cancer cells to nutrient stress . This is particularly relevant for KRAS-driven lung cancer cells, which rely on autophagy for survival . By suppressing autophagy, this compound can potentially enhance the efficacy of cancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in suppressing autophagy and sensitizing cancer cells to nutrient stress can be enhanced in a nutrient-deprived tumor microenvironment . .
Biochemical Analysis
Biochemical Properties
ULK-101 interacts with ULK1, a serine/threonine kinase that initiates autophagy . This compound inhibits both the nucleation of autophagic vesicles and turnover . It has improved potency and selectivity when compared with other ULK1 inhibitors . This compound has been observed to have stable bound states to the adenosine triphosphate (ATP)-binding site of ULK2, coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain .
Cellular Effects
This compound has been shown to suppress autophagy induction and autophagic flux in response to different stimuli . It sensitizes KRAS-driven lung cancer cells to nutrient restriction . This compound represents a powerful molecular tool to study the role of autophagy in cancer cells and to evaluate the therapeutic potential of autophagy inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting ULK1, an essential and early autophagy regulator . It has been observed to occupy a hydrophobic pocket associated with the N-terminus of the alpha C-helix . Large movements in the P-loop are also associated with this compound inhibitor binding and exit from ULK2 .
Temporal Effects in Laboratory Settings
This compound shows improved potency and selectivity compared to existing inhibitors, and effectively blocks autophagy induction and reduces autophagic flux in various conditions .
Metabolic Pathways
This compound is involved in the regulation of autophagy, a metabolic pathway that generates biochemical building blocks through cytoplasmic breakdown . The ULK complex in the phagophore membrane promotes the recruitment and activation of VPS34 in phosphatidylinositol-3 (PI3)-kinase complex I and forms PI3P in the phagophore membrane, a process crucial to the formation of the autophagosome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ULK-101 involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions, and ensuring consistent quality control. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ULK-101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, affecting its selectivity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups, which may exhibit altered biological activity .
Scientific Research Applications
ULK-101 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
SBI-0206965: Another ULK1 inhibitor with lower potency and selectivity compared to ULK-101.
MRT 68921: A ULK1 inhibitor used in research but with different selectivity and potency profiles.
Uniqueness of this compound
This compound stands out due to its superior potency and selectivity in inhibiting ULK1. It has shown greater efficacy in blocking autophagy and sensitizing cancer cells to nutrient stress compared to other inhibitors. This makes this compound a valuable tool for studying autophagy and exploring new therapeutic strategies .
Properties
IUPAC Name |
N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRXJIYAFANHP-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.